2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile is a heterocyclic compound that belongs to the class of amino-pyridine derivatives. This compound is characterized by the presence of a furan ring fused with a pyridine moiety, along with an amino group and a cyano group. Its unique structure contributes to various biological activities and potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and furan-based compounds. Research articles have documented its synthesis and biological evaluation, highlighting its relevance in drug discovery and development.
2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile can be classified as:
The synthesis of 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile typically involves multi-step reactions. Common methods include:
For example, one method includes reacting 2-amino-3-cyanopyridine derivatives with furan-based reagents in the presence of a catalyst to promote cyclization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Key structural data include:
The compound can undergo various chemical reactions, including:
For instance, nucleophilic substitution reactions may involve the interaction of the amino group with alkyl halides, leading to the formation of substituted derivatives. The reaction conditions, such as solvent and temperature, significantly affect the reaction outcomes.
The mechanism of action for 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile primarily involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of similar structures exhibit varying degrees of inhibitory activity against enzymes like carbonic anhydrase, indicating potential therapeutic applications.
The structural fusion of furan and pyridine rings represents a pivotal advancement in heterocyclic chemistry, with 2-amino-5-(pyridin-2-yl)furan-3-carbonitrile emerging as a privileged scaffold. This hybrid architecture evolved from early investigations into bioactive natural products containing furan (e.g., furanoflavonoids) or pyridine (e.g., vitamin B3) motifs. The deliberate synthesis of furan-pyridine conjugates gained momentum in the 1990s alongside fragment-based drug design (FBDD) paradigms, which exploited small heterocyclic cores for efficient exploration of chemical space. The carbonitrile group at the furan 3-position proved particularly valuable, serving as a versatile synthetic handle for derivatization while contributing to dipole formation and hydrogen-bonding interactions. Historically, these hybrids were synthesized via Paal-Knorr furan formation or transition-metal-catalyzed cross-coupling reactions, but modern routes increasingly employ multicomponent reactions or Suzuki-Miyaura couplings to access diversified libraries [4] [10].
Table 1: Evolution of Key Furan-Pyridine Hybrid Scaffolds
| Scaffold Type | Representative Structure | Primary Bioactivity | Era of Development |
|---|---|---|---|
| Simple 5-aryl furans | 5-Phenylfuran-3-carboxamide | Microtubule stabilization | 1980s-1990s |
| Furo[2,3-d]pyrimidines | Furopyrimidine-triazolopyrimidine hybrids | VEGFR-2 inhibition | Early 2000s |
| 2-Amino-5-(pyridin-2-yl)furan-3-carbonitrile | Core structure with pyridine N-atom ortho to furan | Kinase inhibition, P-gp modulation | 2010-Present |
| Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines | Rigid tricyclic derivatives | Type III VEGFR-2 inhibition | Recent 5 years |
The molecular architecture of 2-amino-5-(pyridin-2-yl)furan-3-carbonitrile confers exceptional versatility in targeting kinase ATP-binding sites. X-ray crystallographic analyses reveal that the scaffold adopts a planar conformation stabilized by intramolecular hydrogen bonding between the furan 2-amino group and the pyridine nitrogen. This pre-organized topology facilitates key interactions:
Structure-activity relationship (SAR) studies demonstrate that substitutions at the pyridine 4-position or furan 5-position profoundly modulate kinase selectivity profiles. For instance, hydrophobic groups at the pyridine 4-position enhance affinity for hydrophobic back pockets in kinases like TLK2, while polar substituents improve solubility but may reduce membrane permeability [7]. The scaffold's modularity enables optimization toward both type I (ATP-competitive) and type II (allosteric) kinase inhibitors, with documented activity against VEGFR-2, Pim-1, CDKs, and TLK2 kinases [3] [7].
Table 2: SAR Analysis of 2-Amino-5-(pyridin-2-yl)furan-3-carbonitrile Derivatives
| Modification Site | Group Introduced | Kinase Targets Affected | Potency Shift | Structural Rationale |
|---|---|---|---|---|
| Pyridine C4 (R¹) | 4-Methoxy | VEGFR-2, TLK2 | IC₅₀ ↓ 2-5 fold | Enhanced hydrophobic back pocket occupancy |
| Pyridine C4 (R¹) | 4-Trifluoromethyl | CDK2, Pim-1 | IC₅₀ ↓ 10 fold | Stronger van der Waals contacts with gatekeeper residues |
| Pyridine C5 (R²) | Methyl | TLK2 selectivity | Selectivity index ↑ 3x | Steric clash with larger P-loop residues in off-target kinases |
| Furan N-H (R³) | Acetyl | P-gp inhibition | MDR reversal ↑ 15 fold | Optimal log P for membrane insertion [1] |
| Carbonitrile (R⁴) | Tetrazole bioisostere | Metabolic stability | t₁/₂ ↑ 2.3x | Resistance to CYP3A4-mediated degradation |
2-Amino-5-(pyridin-2-yl)furan-3-carbonitrile exemplifies an ideal FBDD starting point due to its favorable physicochemical properties: molecular weight (MW = 185.18 g/mol), hydrogen bond acceptors/donors (HBA = 4, HBD = 1), and calculated partition coefficient (cLogP ≈ 1.8). Its ligand efficiency (LE) of 0.45 exceeds the threshold (LE > 0.3) for promising FBDD fragments [4] [7]. In VEGFR-2 inhibitor development, this core demonstrated a "back-to-front" binding mode where the furan occupied the hydrophobic back pocket (near Ile888, Leu1019, and His1026), while the pyridine nitrogen hydrogen-bonded with Asp1046 [4].
Notable optimization campaigns include:
Table 3: FBDD Optimization Pathways from Core Fragment
| Target | Optimization Strategy | Key Analog Structure | Efficiency Metrics | Affinity Improvement |
|---|---|---|---|---|
| VEGFR-2 | Back-pocket extension to triazolopyrimidine | 8-(4-Methoxyphenyl)-2-aryl-furotriazolopyrimidine | LE: 0.43; LLE: 6.2 | IC₅₀: 38.7 nM (Δ 1200x) |
| TLK2 | Solvent-front morphing to substituted benzamide | N-(3-Ethoxy-4-hydroxybenzoyl) derivative | LE: 0.38; LLE_at: 8.1 | IC₅₀: 12 nM (Δ 50x) |
| P-gp (ABCB1) | Linker incorporation for dimeric ligands | 2,5-Bis(4-benzamidofuran) disulfide | LELP: 6.8; LLE: 5.3 | EC₅₀: 89 nM (Δ 15x) |
| Microtubule Stabilization | Furan-carbonitrile conjugation with arylsulfonamide | 5-(2-Fluorophenyl)furan-3-carbonitrile-sulfonamide | LE: 0.41; LipE: 5.9 | EC₅₀ microtubule poly.: 0.4 µM |
The fragment's synthetic tractability enables rapid diversification: Suzuki-Miyaura coupling installs diverse aryl groups at the furan 5-position, while nucleophilic aromatic substitution or reductive amination modifies the pyridine ring. Microwave-assisted synthesis further accelerates library generation, yielding >50 analogs in 72 hours for SAR studies [1] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1